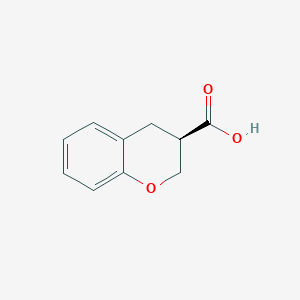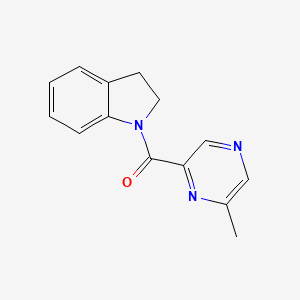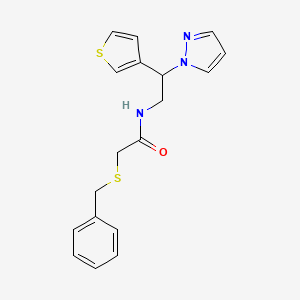![molecular formula C36H48N4O10 B2646737 2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione CAS No. 318271-26-0](/img/structure/B2646737.png)
2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ether and amide linkages. The phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å . The molecule and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions .Wissenschaftliche Forschungsanwendungen
Crystal Structure and AChE Inhibition
Compounds incorporating the dioxoisoindoline group, such as "2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione," have been explored for their pharmacological activities. Specifically, this compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is a target enzyme in the treatment of Alzheimer’s disease. The study highlighted the synthesis, crystal structure, and evaluation of this compound as an AChE inhibitor, providing insights into its potential therapeutic applications (Andrade-Jorge et al., 2018).
Synthesis and Characterization of Mesogenic Schiff Bases
Research on isoindoline-1,3-dione based mesogenic Schiff bases demonstrates the versatility of related compounds in material science. Two homologous series of these compounds were synthesized and characterized, displaying enantiotropic liquid crystalline behavior with nematic texture. This work underscores the potential of isoindoline derivatives in developing new materials with specific thermal and mesomorphic properties (Dubey et al., 2018).
Novel Derivatives for Antioxidant and Anticancer Activity
The synthesis of novel derivatives featuring the isoindoline-1,3-dione moiety has been explored for their antioxidant and anticancer activities. These studies contribute to the understanding of how structural variations within isoindoline derivatives can impact their biological activity, opening pathways for the development of new therapeutic agents (Tumosienė et al., 2020).
Polysubstituted Isoindole-1,3-dione Analogues
The preparation of new polysubstituted isoindole-1,3-diones showcases the chemical versatility of this class of compounds. Through various chemical reactions, including epoxidation and microwave-assisted synthesis, researchers have developed methods to create derivatives with potential applications in pharmacology and materials science (Tan et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2-[16-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N4O10/c41-33-29-5-1-2-6-30(29)34(42)39(33)15-23-45-17-9-37-11-19-47-25-27-49-21-13-38(14-22-50-28-26-48-20-12-37)10-18-46-24-16-40-35(43)31-7-3-4-8-32(31)36(40)44/h1-8H,9-28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQFIYNCJLWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CCOCCN2C(=O)C3=CC=CC=C3C2=O)CCOCCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

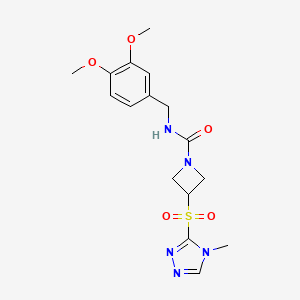
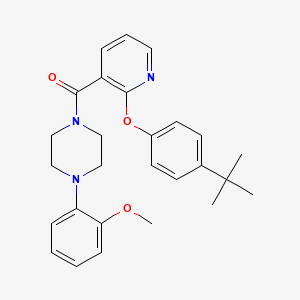
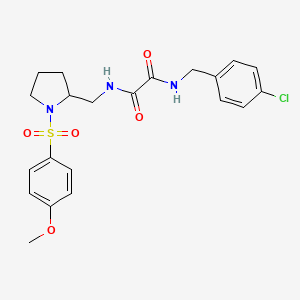

![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2646663.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2646667.png)
![7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2646668.png)
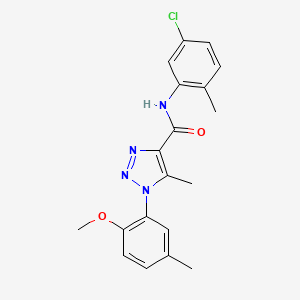
![5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646672.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2646673.png)
